3-アミノ-1-ベンゾチオフェン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

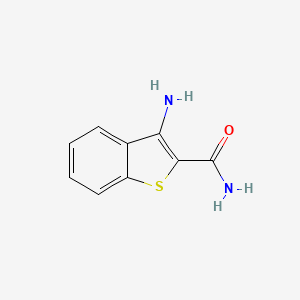

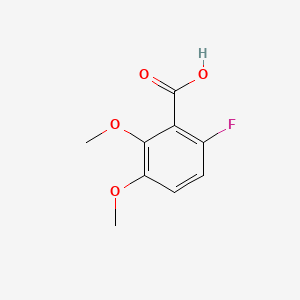

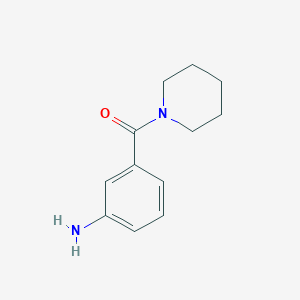

3-アミノベンゾ[b]チオフェン-2-カルボン酸アミドは、ベンゼン環にチオフェン環が縮合したヘテロ環化合物であり、3位にアミノ基、2位にカルボン酸アミド基を有しています。

2. 製法

合成経路と反応条件: 3-アミノベンゾ[b]チオフェン-2-カルボン酸アミドの合成は、さまざまな方法で実現できます。 一般的な方法の1つは、ジメチルスルホキシド中でトリエチルアミン存在下、2-ハロベンゾニトリルとメチルチオグリコレートをマイクロ波照射下、130℃で反応させる方法です 。この方法は、目的の化合物を高収率で迅速に得ることができます。

工業的生産方法: この化合物の工業的生産方法は、通常、同様の反応条件を用いた大規模合成ですが、効率とコスト効率を最適化しています。連続フロー反応器や自動化システムを使用することで、生産プロセスのスケーラビリティを向上させることができます。

科学的研究の応用

3-アミノベンゾ[b]チオフェン-2-カルボン酸アミドは、科学研究において幅広い用途があります。

化学: より複雑なヘテロ環化合物の合成における構成要素として役立ちます。

作用機序

3-アミノベンゾ[b]チオフェン-2-カルボン酸アミドの作用機序には、特定の分子標的との相互作用が関与しています。 例えば、蛍光センサーにおいて、この化合物は、光誘起電子移動と分子内電荷移動機構を通じて金属イオンと錯体を形成します 。薬理学的用途では、特定の酵素や受容体を阻害し、疾患プロセスに関与する生体経路を阻害することがあります。

類似化合物:

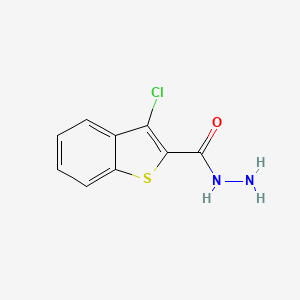

- エチル 3-アミノベンゾ[b]チオフェン-2-カルボキシレート

- 3-クロロベンゾ[b]チオフェン-2-カルボン酸

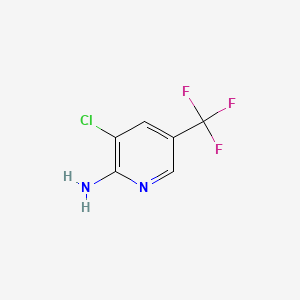

- メチル 3-アミノ-5-(トリフルオロメチル)ベンゾ[b]チオフェン-2-カルボキシレート

比較: 3-アミノベンゾ[b]チオフェン-2-カルボン酸アミドは、その特定の官能基によって独特であり、異なる化学反応性と生物活性を示します。 その類似体と比較して、分子標的に対する結合親和性と選択性が異なり、研究や産業におけるさまざまな用途にとって貴重な化合物となります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-benzo[b]thiophene-2-carboxylic acid amide can be achieved through various methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C . This method provides rapid access to the desired compound with high yields.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

化学反応の分析

反応の種類: 3-アミノベンゾ[b]チオフェン-2-カルボン酸アミドは、以下の化学反応を起こします。

酸化: この化合物は酸化されてスルホキシドまたはスルホンを生成します。

還元: 還元反応により、カルボン酸アミド基をアミンに変換することができます。

置換: アミノ基は求核置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 求核置換反応には、通常、ハロアルカンやアシルクロリドなどの試薬が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: アミン。

置換: 使用した求核試薬に応じて、さまざまな置換誘導体。

類似化合物との比較

- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

- 3-Chlorobenzo[b]thiophene-2-carboxylic acid

- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Comparison: 3-Amino-benzo[b]thiophene-2-carboxylic acid amide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for diverse applications in research and industry .

特性

IUPAC Name |

3-amino-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNWICBPQWPXDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356350 |

Source

|

| Record name | 3-amino-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37839-59-1 |

Source

|

| Record name | 3-amino-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzothiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)

![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)